![molecular formula C10H10Cl3NO2 B1352589 4-Methoxybenzyl 2,2,2-Trichloroacetimidate CAS No. 89238-99-3](/img/structure/B1352589.png)
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
Overview
Description
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is an organochlorine compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.55 g/mol . It is widely used in organic synthesis, particularly for the protection of alcohols as p-methoxybenzyl ethers . This compound is known for its versatility and efficiency in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate are alcohols . This compound is used as a reagent for the protection of alcohols as the p-methoxybenzyl ether .
Mode of Action
This compound interacts with its targets (alcohols) by protecting them as the p-methoxybenzyl ether . It can easily protect 1°, 2°, and 3° alcohols with equal efficiency in the presence of a variety of different protective groups .
Biochemical Pathways
The compound is involved in the esterification process, where carboxylic acids are converted to the corresponding 4-methoxybenzyl (PMB) esters . This operationally simple procedure is a highly effective method for the formation of PMB esters .
Pharmacokinetics
Its physical properties such as boiling point (135-137 °c/07 mmHg) and density (1361 g/mL at 25 °C) can impact its handling and use .
Result of Action
The result of the action of this compound is the formation of p-methoxybenzyl ethers from alcohols . These ethers serve as protective groups that can be removed under specific conditions to yield the original alcohol.
Action Environment
The compound is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which is typically used under basic conditions to protect base-sensitive alcohols . It should be stored under inert gas and should avoid moisture (as it decomposes) and heat .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzyl 2,2,2-Trichloroacetimidate plays a crucial role in biochemical reactions, primarily as a reagent for the protection of alcohols. It interacts with various enzymes and proteins involved in the synthesis and modification of alcohol-containing biomolecules. The compound’s ability to protect alcohol groups makes it valuable in the synthesis of complex organic molecules, where selective protection and deprotection steps are necessary. The interactions of this compound with biomolecules are typically characterized by the formation of stable ether linkages, which can be selectively cleaved under specific conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of ether bonds with alcohol groups. This reaction typically occurs under acidic conditions, where the compound reacts with the hydroxyl group of an alcohol to form a stable p-methoxybenzyl ether. The molecular mechanism involves the activation of the trichloroacetimidate group, which facilitates the nucleophilic attack by the alcohol. This process is highly efficient and can be used to protect alcohol groups in a variety of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under acidic conditions but can degrade over time when exposed to moisture or elevated temperatures. Long-term studies have shown that the protective ether bonds formed by this compound remain stable under standard laboratory conditions, but may be cleaved under specific conditions designed for deprotection .
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of alcohol groups. The compound interacts with enzymes that catalyze the formation and cleavage of ether bonds, such as esterases and proteases. These interactions can influence metabolic flux and the levels of metabolites containing protected alcohol groups. The presence of this compound can thus affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters. Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability for biochemical reactions and its overall efficacy as a protective reagent .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate can be synthesized through the reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile in the presence of a base . The reaction typically proceeds under mild conditions, and the product can be isolated as a stable white powder . The use of zinc (II) triflate as a catalyst in diethyl ether has been reported to activate the trichloroacetimidate, enabling the protection of various alcohols .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stored under inert gas and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate primarily undergoes nucleophilic substitution reactions . It serves as a nucleophile in the formation of amines, amides, and heterocycles . The compound is also used for the protection of alcohols, where it reacts with alcohols to form p-methoxybenzyl ethers .
Common Reagents and Conditions:
Reagents: Trichloroacetonitrile, zinc (II) triflate, diethyl ether.
Conditions: Mild temperatures, inert atmosphere, and sometimes acidic conditions.
Major Products:
p-Methoxybenzyl ethers: Formed from the reaction with alcohols.
Amines and Amides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-Methoxybenzyl 2,2,2-Trichloroacetimidate acts primarily as a protecting group for alcohols. Upon reaction with alcohols, it forms p-methoxybenzyl ethers through a nucleophilic substitution mechanism. This protection is crucial for multi-step organic synthesis where selective deprotection is required.
Key Mechanisms:
- Protection of Alcohols: The compound interacts with alcohols to form stable ether linkages.
- Esterification: It facilitates the conversion of carboxylic acids into their corresponding p-methoxybenzyl esters.
- Stability Under Various Conditions: PMB esters are stable under a range of reaction conditions but can be selectively cleaved when necessary .
A. Organic Chemistry
- Reagent for Alcohol Protection: this compound is extensively used to protect primary, secondary, and tertiary alcohols during synthetic procedures .
- Synthesis of Complex Organic Molecules: It plays a significant role in the synthesis of various organic compounds by providing a means to protect sensitive functional groups .
B. Biochemistry
- Labeling Biological Molecules: The compound is employed in the labeling of proteins and DNA, allowing for the study of biomolecular interactions and functions .
- Modification of Biomolecules: Its ability to form stable linkages makes it valuable in modifying alcohol-containing biomolecules for biochemical studies.
C. Medicinal Chemistry
- Synthesis of Pharmaceutical Intermediates: This compound is utilized in the development of active pharmaceutical ingredients (APIs) by facilitating the protection and subsequent modification of reactive functional groups .
- Development of New Therapeutics: Its application in synthesizing complex drug molecules highlights its importance in pharmaceutical research .
D. Industrial Applications
- Production of Fine Chemicals: this compound finds use in the industrial production of specialty chemicals and fine chemicals due to its efficiency in protecting functional groups during synthesis .
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound:
- A study published in Organic Letters demonstrated its use in synthesizing complex molecules while maintaining stereochemical integrity during PMB ester formation .
- Research outlined in MDPI highlighted its role in esterification reactions without the need for exogenous promoters or catalysts, showcasing its efficiency in organic synthesis .
- A comprehensive review on PMB esters illustrated various conditions for installing and removing PMB esters effectively, emphasizing their utility in complex organic syntheses .
Comparison with Similar Compounds
- Benzyl 2,2,2-Trichloroacetimidate
- Trichloroacetonitrile
- Trimethylsilyl trifluoromethanesulfonate
- Trifluoromethanesulfonic anhydride
Comparison: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is unique due to its methoxy group, which enhances its reactivity and selectivity in chemical reactions . Compared to benzyl 2,2,2-trichloroacetimidate, the methoxy derivative offers better protection for alcohols under acidic conditions . This makes it a preferred choice in synthetic chemistry where base-sensitive alcohols are involved .
Biological Activity
4-Methoxybenzyl 2,2,2-trichloroacetimidate (PMB-TCA) is a versatile compound widely used in organic synthesis, particularly for the protection of alcohols. Its biological activity is primarily linked to its role as a reagent in various biochemical pathways, including esterification processes and the synthesis of complex organic molecules. This article delves into the compound's mechanism of action, its applications in scientific research, and relevant case studies showcasing its biological effects.
Target of Action
The primary target for PMB-TCA is alcohols. This compound interacts with alcohols to form stable p-methoxybenzyl ethers under acidic conditions. The reaction involves the nucleophilic attack by the hydroxyl group of an alcohol on the activated trichloroacetimidate group, resulting in ether bond formation.
Biochemical Pathways
PMB-TCA plays a crucial role in the esterification process, converting carboxylic acids into corresponding PMB esters. This transformation is essential in synthesizing various biomolecules where selective protection and deprotection of functional groups are required .
Pharmacokinetics
PMB-TCA exhibits specific physical properties that influence its handling and application:
- Boiling Point: 135-137 °C
- Density: 1.361 g/mL at 25 °C
These properties indicate that PMB-TCA is stable under standard laboratory conditions but may degrade when exposed to moisture or high temperatures over time.
Applications in Scientific Research
This compound has diverse applications across various fields:
- Organic Chemistry: Used extensively as a reagent for protecting alcohols during synthetic procedures.
- Biochemistry: Employed in labeling proteins and DNA, facilitating studies on biomolecular interactions.
- Pharmaceutical Development: Utilized in synthesizing pharmaceutical intermediates and active compounds .
Case Study 1: Synthesis of Sulfonamides
In a study focused on synthesizing sulfonamides as histone deacetylase (HDAC) inhibitors, PMB-TCA was used to protect amines during the reaction process. The resulting compounds exhibited significant cellular potency, with one compound showing an IC50 value of 2.8 µM in vitro .
Case Study 2: Biological Activity Evaluation
Research evaluating cyclodepsipeptides derived from PMB-TCA indicated that these compounds bind to prohibitin 1 (PHB1), activating apoptotic pathways through mitochondrial fragmentation. This suggests potential applications in cancer therapy due to their ability to induce apoptosis in targeted cells .
Table: Comparison of Biological Activities
Compound | Biological Activity Description | IC50 Value (µM) |
---|---|---|
PMB-TCA | Induces apoptosis via PHB1 interaction | Not specified |
Sulfonamide from PMB-TCA | HDAC inhibitor with significant cellular potency | 2.8 |
Cyclodepsipeptides | Antimalarial properties against Plasmodium falciparum | 0.19 - 0.91 |
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKLBJBHACOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454780 | |
Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89238-99-3 | |
Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the primary application of 4-Methoxybenzyl-2,2,2-trichloroacetimidate in organic synthesis?
A1: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) is a versatile reagent primarily used for the protection of carboxylic acids as their corresponding 4-methoxybenzyl (PMB) esters []. This protection is particularly useful in multi-step organic synthesis as PMB esters are stable under various reaction conditions but can be readily cleaved when needed.
Q2: What makes PMB-TCA a desirable reagent for PMB ester formation?
A2: PMB-TCA offers several advantages for PMB ester synthesis:
- Mild Reaction Conditions: The reaction proceeds efficiently without the need for strong acids or bases []. This mildness is crucial when dealing with acid-sensitive substrates.
- High Yields: The conversion of carboxylic acids to PMB esters using PMB-TCA typically proceeds in excellent yields, ranging from 78-99% [].
- Stereochemical Integrity: The reaction is highly stereoselective, with no observed racemization for carboxylic acids containing an α-stereocenter []. This feature is essential for synthesizing chiral molecules.
Q3: Besides PMB ester formation, are there other reported applications of PMB-TCA in organic synthesis?
A3: Yes, research indicates that PMB-TCA can be activated with Lewis acids to act as an electrophile, reacting with indole derivatives []. This reactivity enables the alkylation of indoles at various positions (N-, C2-, and C3-), providing access to a diverse range of substituted indole derivatives, including potentially valuable tryptamine analogs [].
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